Cinnamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

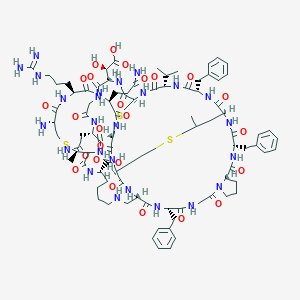

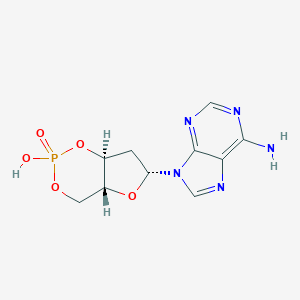

Cinnamycin, also known as Ro 09-0198, is a cyclic lipopeptide antibiotic that was first isolated from Streptomyces cinnamoneus in 1979. It has been found to have potent antimicrobial properties against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Wissenschaftliche Forschungsanwendungen

Specific Binding to Phosphatidylethanolamine (PE)

Cinnamycin (Ro 09-0198) is a tetracyclic peptide antibiotic known for its specific binding to phosphatidylethanolamine (PE), a component found in biological membranes. The binding of cinnamycin to PE involves a 1:1 stoichiometry and shows a strong affinity with a binding constant of approximately 107 to 108 M−1, depending on the environment. This interaction is vital for cinnamycin's role in cell toxicity and monitoring transbilayer lipid movement during cellular processes like apoptosis (Machaidze & Seelig, 2002), (Machaidze & Seelig, 2003).

Transbilayer Lipid Movement and Cell Toxicity

Cinnamycin induces transbilayer phospholipid movement in target cells, leading to the exposure of inner leaflet PE to the toxin. This process is crucial for cinnamycin's binding to the cell and its subsequent cytotoxic effects. The re-orientation of phospholipids and the alteration in the cinnamycin structure, such as the increase in β-sheet structure, contribute to membrane re-organization and fusion, further elucidating its mechanism of toxicity (Makino et al., 2003).

Biosynthesis and Post-translational Modifications

Post-translational Modifications in Cinnamycin Biosynthesis

Cinnamycin undergoes multiple post-translational modifications during its biosynthesis. These modifications include the formation of lanthionine and methyllanthionine bridges, and unusual modifications such as lysinoalanine bridge and hydroxylation of aspartate. These modifications are crucial for cinnamycin's interaction with its target, PE. Studies have delved into the biosynthetic machinery, revealing enzymes like CinX and CinM, which are responsible for specific hydroxylation and dehydration processes essential for the structural integrity of cinnamycin (Ökesli et al., 2011).

Structural Dynamics and Membrane Interaction

Structure and Dynamics of Cinnamycin–Lipid Complexes

Research involving molecular dynamics simulations has provided insights into the selective binding mechanism of cinnamycin to PE lipids, a major component of bacterial cell membranes. The interaction involves an extensive hydrogen-bonding network with the PE head group and a previously unidentified phosphate-binding site on cinnamycin, highlighting the specificity and potential of cinnamycin in targeting bacterial membranes (Vestergaard et al., 2019).

Curvature Effect on Cinnamycin Behavior

The curvature of phosphatidylethanolamine-included membranes influences the behavior of cinnamycin. Studies using atomic force microscopy have demonstrated that the adhesion of cinnamycin to the membrane becomes stronger with increased curvature, suggesting a correlation between adhesion strength and membrane curvature. This insight provides a deeper understanding of how cinnamycin interacts with cellular membranes, which could be pivotal in its mechanism of action (Lee et al., 2020).

Eigenschaften

CAS-Nummer |

1405-39-6 |

|---|---|

Produktname |

Cinnamycin |

Molekularformel |

C89H125N25O25S3 |

Molekulargewicht |

2041.3 g/mol |

IUPAC-Name |

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |

InChI |

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |

InChI-Schlüssel |

QJDWKBINWOWJNZ-IDGBIKHQSA-N |

Isomerische SMILES |

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |

SMILES |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

Kanonische SMILES |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

Synonyme |

Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), ( |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)